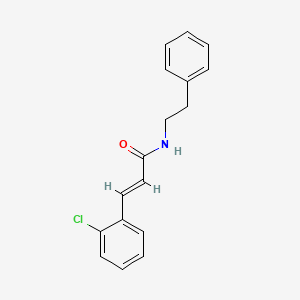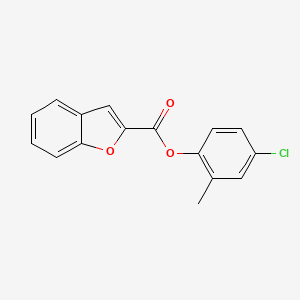
3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is crucial in determining their chemical behavior and properties. For example, the crystallographic analysis of a related compound, (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, highlights the presence of two phenyl rings and an acrylic unit, with variations in molecular conformation within the crystal structure influencing hydrogen-bond motifs (Rajnikant et al., 2012). Such analysis is fundamental in understanding the spatial arrangement and potential reactivity of 3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide.
Aplicaciones Científicas De Investigación
Polymerization and Material Science
Research in the field of polymerization and material science often explores the synthesis and characterization of acrylamide derivatives due to their wide range of applications. For instance, the development of hydrophobically modified sulfobetaine copolymers, which include acrylamide components, demonstrates the versatility of acrylamide derivatives in creating materials with unique properties such as antifouling and hemocompatibility. These materials are promising for various applications, including biomedical devices and environmental sensors, due to their stimulus-responsive behavior (Woodfield et al., 2014).
Environmental Applications
In environmental science, acrylamide derivatives are utilized in the treatment of water and wastewater. The development of microreactors using Pd nanoparticles immobilized on polyacrylamide-based microspheres for the catalytic hydrodechlorination of chlorophenols highlights the potential of acrylamide derivatives in environmental remediation. This innovative approach offers an efficient method for the detoxification of chlorinated compounds in water, contributing to safer and cleaner water sources (Lan et al., 2010).
Biochemical Applications
Acrylamide derivatives also play a significant role in biochemical research. The use of acrylamide in quenching studies of protein fluorescence provides insights into protein structure and dynamics. This method allows researchers to investigate the exposure and conformational changes of tryptophanyl residues in proteins, contributing to a deeper understanding of protein function and interaction (Eftink & Ghiron, 1976).
Analytical Chemistry
In analytical chemistry, acrylamide derivatives are utilized in developing sensitive and selective sensors for various applications. For example, the synthesis of water-soluble fluorescein-bearing polymers incorporating acrylamide units for Fe3+ ion sensing in aqueous solutions demonstrates the potential of acrylamide derivatives in creating effective chemical sensors. These sensors can be applied in environmental monitoring, medical diagnostics, and industrial process control, highlighting the broad applicability of acrylamide derivatives in analytical chemistry (Wang et al., 2008).
Safety and Hazards
As with any chemical compound, handling “3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide” would require appropriate safety measures. Without specific data, it’s hard to comment on its toxicity, flammability, or environmental impact. Always refer to the Material Safety Data Sheet (MSDS) for information on the safe handling of chemical substances .
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-16-9-5-4-8-15(16)10-11-17(20)19-13-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEYZMDJWQLPCX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)
![2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547270.png)
![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)
![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)

![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)
![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)
![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)
![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)
![6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)
![3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5547330.png)
![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)